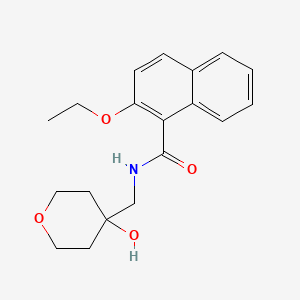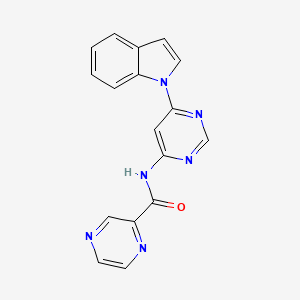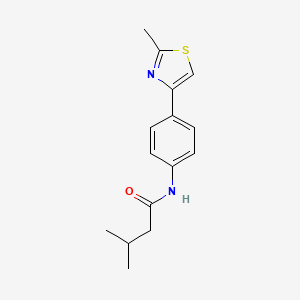
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic drug that belongs to the class of amphetamines. It is a potent stimulant that has gained popularity in recent years due to its psychoactive effects.
Mecanismo De Acción
The mechanism of action of 4-FA involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This release occurs through the displacement of these neurotransmitters from vesicles in the presynaptic neuron. 4-FA enters the presynaptic neuron through the dopamine, norepinephrine, and serotonin transporters, where it displaces the neurotransmitters from their vesicles. This leads to an increase in their levels in the synaptic cleft, resulting in the stimulant and psychoactive effects of 4-FA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FA are similar to those of other amphetamines. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in energy, alertness, and euphoria. It also causes a decrease in appetite and an increase in heart rate and blood pressure. Prolonged use of 4-FA can lead to tolerance, dependence, and addiction, as well as adverse effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-FA in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin. This makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. However, its psychoactive effects can also be a limitation, as they may interfere with the interpretation of experimental results. Additionally, the potential for addiction and adverse effects on the cardiovascular system should be taken into account when using 4-FA in lab experiments.
Direcciones Futuras
For research include studying its potential therapeutic uses and long-term effects.
Métodos De Síntesis
The synthesis of 4-FA involves the reaction of 4-fluorobenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate 1-(4-fluorophenyl)-2-nitropropene. This intermediate is then reacted with methylamine to form the final product, 4-FA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-FA has been used in scientific research to study its effects on the central nervous system. Studies have shown that it has a similar mechanism of action to other amphetamines, such as methamphetamine and MDMA. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant and psychoactive effects of 4-FA.
Propiedades
IUPAC Name |
(2S)-4-(4-fluorophenyl)-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBSPMWXFLGAOY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(4-Fluorophenyl)-2-methylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester](/img/structure/B2822496.png)
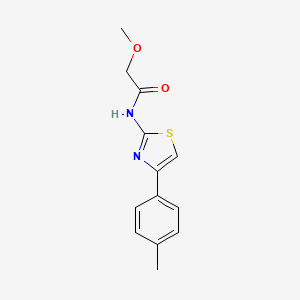

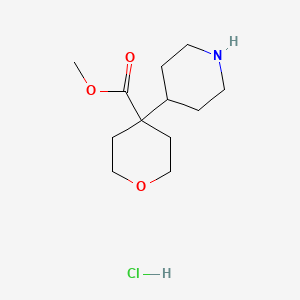
![1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2822506.png)
![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2822513.png)
